molecular formula C4H6ClN3O2S B2545808 1-Ethyl-1H-1,2,3-triazole-5-sulfonyl chloride CAS No. 1393543-91-3

1-Ethyl-1H-1,2,3-triazole-5-sulfonyl chloride

Cat. No.: B2545808
CAS No.: 1393543-91-3
M. Wt: 195.62
InChI Key: ONHFIKAZRZQNOM-UHFFFAOYSA-N
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Description

1-Ethyl-1H-1,2,3-triazole-5-sulfonyl chloride is a chemical compound with the molecular formula C4H6ClN3O2S. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is known for its reactivity and is used in various chemical reactions and applications, particularly in the fields of organic synthesis and medicinal chemistry .

Future Directions

While specific future directions for 1-Ethyl-1H-1,2,3-triazole-5-sulfonyl chloride are not mentioned in the search results, triazoles and their derivatives have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . Adverse events such as hepatotoxicity and hormonal problems have led to a careful revision of the azole family to obtain higher efficacy with minimum side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-1,2,3-triazole-5-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-ethyl-1H-1,2,3-triazole with chlorosulfonic acid. The reaction typically takes place under controlled conditions, such as low temperatures and an inert atmosphere, to prevent unwanted side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .

Mechanism of Action

The mechanism by which 1-ethyl-1H-1,2,3-triazole-5-sulfonyl chloride exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition or activation of specific enzymes or receptors, depending on the context . The molecular targets and pathways involved vary based on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

  • 1-Methyl-1H-1,2,3-triazole-5-sulfonyl chloride
  • 1-Propyl-1H-1,2,3-triazole-5-sulfonyl chloride
  • 1-Butyl-1H-1,2,3-triazole-5-sulfonyl chloride

Comparison: 1-Ethyl-1H-1,2,3-triazole-5-sulfonyl chloride is unique due to its specific ethyl substitution, which can influence its reactivity and the types of reactions it undergoes. Compared to its methyl, propyl, and butyl counterparts, the ethyl derivative may exhibit different steric and electronic properties, affecting its behavior in chemical reactions and its applications .

Properties

IUPAC Name

3-ethyltriazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3O2S/c1-2-8-4(3-6-7-8)11(5,9)10/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHFIKAZRZQNOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=N1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393543-91-3
Record name 1-ethyl-1H-1,2,3-triazole-5-sulfonyl chloride
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